REACTION_CXSMILES
|
[C:1]([C:3]1[N:7]([CH3:8])[C:6](C2C=C3C(=CC=2)NC(=NC#N)C23CCCCC2)=[CH:5]C=1)#N.[CH2:26]([OH:28])[CH3:27]>>[OH:28][CH2:26][CH2:27][N+:7]([CH3:8])([CH3:3])[CH3:6].[NH:7]([CH2:3][CH3:1])[CH2:6][CH3:5]
|
Name
|
5′-(5-Cyano-1-methyl-1H-pyrrol-2-yl)spiro[cyclohexane-1,3′-[3H]indol]-2′-ylidenecyanamide
|
Quantity
|
0.96 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC=C(N1C)C=1C=C2C3(C(NC2=CC1)=NC#N)CCCCC3
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to form
|
Type
|
TEMPERATURE
|
Details
|
upon cooling
|
Type
|
FILTRATION
|
Details
|
filtering
|
Type
|
CUSTOM
|
Details
|
drying
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |